Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a naphthalen-1-yl group attached via a methanone bridge to a 1,5-dioxa-9-azaspiro[5.5]undecane core.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(naphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(17-8-3-6-15-5-1-2-7-16(15)17)20-11-9-19(10-12-20)22-13-4-14-23-19/h1-3,5-8H,4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJCKCWZSSABOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the naphthalene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a naphthalene moiety linked to a spirocyclic structure, which contributes to its unique chemical behavior and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exhibit significant antimicrobial properties. For instance:
- Case Study : A series of naphthalene derivatives were synthesized and tested for their antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. The results indicated that specific modifications in the naphthalene structure enhanced antimicrobial efficacy, suggesting potential therapeutic applications for infections caused by resistant strains .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Research indicates that certain naphthalene derivatives show cytotoxic effects against cancer cell lines:
- Case Study : A study evaluated the anticancer activity of naphthalene derivatives, revealing that modifications similar to those found in this compound resulted in significant inhibition of tumor cell proliferation .
Organic Electronics
The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics:
- Case Study : Naphthalene-based compounds have been explored as potential materials for organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport and light emission makes them valuable in developing efficient display technologies .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects.
Comparison with Similar Compounds
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone
- Molecular Formula: C₁₅H₁₇ClFNO₃
- Molecular Weight : 313.75 g/mol
- Key Features : Substituted phenyl group with electron-withdrawing Cl and F atoms. This modification likely enhances polarity and receptor binding interactions compared to the naphthalen-1-yl analogue. The halogen substituents may improve metabolic stability but reduce lipophilicity .
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one
- Molecular Formula: C₁₇H₂₃NO₅
- Molecular Weight : 321.37 g/mol
- Key Features: Incorporates a 2-methoxyphenoxy group, introducing ether and methoxy functionalities. The methoxy group may enhance solubility but could reduce CNS penetration due to increased polarity .
Spirocyclic Derivatives with Bioactive Substituents
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Pharmacology: Demonstrates potent antihypertensive activity via α₁-adrenoceptor blockade. The indole moiety contributes to receptor interaction, while the spirolactam ring enhances stability. Substitution with bulkier groups (e.g., aryl) reduces activity, highlighting the importance of substituent size .
Sigma Receptor Ligands
Compound 4 (1,5-dioxa-9-azaspiro[5.5]undecane derivative)
- The spirocyclic core is critical for binding, while substituents modulate selectivity .
Siramesine (3H-spiro[isobenzofuran-1,4′-piperidine])
- Key Features: A non-azaspiro analogue with high S2R selectivity. The isobenzofuran-piperidine scaffold differs in ring topology but underscores the relevance of spirocycles in receptor targeting .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Table 2: Pharmacological Profiles of Selected Analogues
Biological Activity
Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, pharmacological properties, and potential clinical applications.
Chemical Structure and Properties
This compound features a complex structure that includes a naphthalene moiety and a spirocyclic component. The molecular formula is , with a molecular weight of approximately 299.35 g/mol.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on geranylgeranyltransferase I (GGTase I). This inhibition leads to the downregulation of the YAP1/TAZ signaling pathway, which is crucial in regulating cell proliferation and survival in various cancers .
Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. Studies have shown that it can effectively inhibit cancer cell proliferation by targeting pathways associated with tumor growth:
| Compound | Target | Effect | Reference |
|---|---|---|---|
| Naphthalen-1-yl(1,5-dioxa...) | GGTase I | Inhibition of YAP1/TAZ signaling | |
| Similar compounds | Various cancer cell lines | Induction of apoptosis and cell cycle arrest |
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by promoting cell cycle arrest and activating pro-apoptotic pathways .
Other Therapeutic Applications
Beyond its anticancer potential, this compound has been investigated for various other biological activities:
Case Studies
Several case studies have explored the efficacy of naphthalen-related compounds in clinical settings:
- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a compound structurally related to naphthalen-1-yl(1,5-dioxa...) leading to significant tumor shrinkage in some patients.
- Pain Management : Another study evaluated the analgesic effects of similar spirocyclic compounds in post-operative pain management, demonstrating reduced pain scores compared to control groups.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve cyclization yields by stabilizing intermediates .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during acylation .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclization | PTSA, THF, reflux | 45–55% | Byproduct formation from ring strain |
| Acylation | Acyl chloride, AlCl₃, 0°C | 60–70% | Competing oxidation of naphthalene |
How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this spirocyclic compound?
Basic Research Question
- ¹H/¹³C NMR : Identify sp³ hybridized carbons in the spirocyclic core (δ 50–70 ppm) and aromatic protons from naphthalene (δ 7.0–8.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~327 (C₂₁H₂₃NO₃) confirm molecular weight. Fragmentation patterns distinguish the spirocyclic moiety from linear analogs .
Advanced Tip : Use X-ray crystallography (e.g., SHELX software ) to resolve ambiguities in stereochemistry. For example, spirocyclic systems often exhibit axial chirality, requiring precise crystallographic data .
What in vitro assays evaluate the compound’s bioactivity, such as anticancer or neuroprotective effects?
Basic Research Question
- Anticancer : MTT assays on cancer cell lines (e.g., leukemia HL-60) to measure IC₅₀ values. Structural analogs show IC₅₀ < 10 µM via CDK4/6 inhibition .
- Neuroprotection : H₂O₂-induced oxidative stress models in neuronal cells (e.g., SH-SY5Y). Measure cell viability via flow cytometry; derivatives reduce apoptosis by 70% .
Advanced Research Question
- Mechanistic Studies : Radioligand binding assays (e.g., GABAₐ receptor subtypes) to quantify Ki values. Similar diazaspiro compounds exhibit Ki < 100 nM for α2/α3 subunits .
- Kinase Profiling : Use kinase inhibitor libraries (e.g., DiscoverX) to identify off-target effects.
Q. Table 2: Bioactivity Data from Analog Studies
| Assay | Compound Analog | Result | Mechanism |
|---|---|---|---|
| CDK4 Inhibition | Pyridin-4-yl(2-pyrimidinyl)spiro | IC₅₀ = 8.2 µM | Competitive ATP binding |
| GABAₐ Binding | 1,9-Diazaspiro[5.5]undecane | Ki = 45 nM | Allosteric modulation |
How do structural modifications to the spirocyclic core influence pharmacological profiles?
Advanced Research Question
- Substituent Effects :
Case Study :
Replacing the 1,5-dioxa group with 1,4-diazaspiro increased GABAₐ binding by 3-fold but introduced hepatotoxicity in in vivo models .
Q. Methodology :
- QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation.
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
- Source of Contradictions :
- Assay Variability : Differences in cell lines (e.g., Jurkat vs. HL-60) or incubation times.
- Purity Issues : HPLC-MS validation (>95% purity) is critical; impurities like regioisomers skew results .
Q. Resolution Workflow :
Reproducibility Checks : Replicate studies with standardized protocols (e.g., ATCC cell lines).
Structural Reanalysis : Confirm batch-to-batch consistency via NMR/X-ray .
Meta-Analysis : Pool data from PubChem/ChemSpider entries to identify trends .
What computational approaches predict interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to GABAₐ receptors. Focus on hydrophobic pockets accommodating the spirocyclic core .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
Case Study : Docking of a 1,5-dioxa analog into CDK4’s active site predicted hydrogen bonding with Val96, aligning with experimental IC₅₀ data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
